3,5-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone
Description
3,5-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898789-35-0) is a benzophenone derivative characterized by fluorine substituents at the 3- and 5-positions of one aromatic ring and a 4-methylpiperazinomethyl group at the 3'-position of the second aromatic ring. Its molecular formula is C₁₉H₂₀F₂N₂O, with a molecular weight of 330.37 g/mol.
Properties
IUPAC Name |
(3,5-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVQJADIBJGYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643452 | |
| Record name | (3,5-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-35-0 | |
| Record name | Methanone, (3,5-difluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of the Benzophenone Core
The benzophenone core can be synthesized through Friedel-Crafts acylation:
- Reactants : Benzoyl chloride and fluorobenzene.
- Catalyst : Aluminum chloride ($$AlCl_3$$).
- Conditions : The reaction is carried out under anhydrous conditions at temperatures between 0°C and 50°C.
- Outcome : Formation of difluorobenzophenone derivatives.
Step 2: Functionalization with Piperazine
The methylpiperazinomethyl group is introduced through nucleophilic substitution:
- Reactants : Difluorobenzophenone and N-methylpiperazine.
- Solvent : Dimethylformamide (DMF) or ethanol.
- Catalyst : Potassium carbonate ($$K2CO3$$) or sodium hydride ($$NaH$$).
- Conditions : Reaction temperature ranges from 80°C to 120°C.
- Outcome : Substitution at the para position of the benzophenone ring with methylpiperazine.
Step 3: Purification
Post-reaction purification involves:
- Techniques : Recrystallization from ethanol or methanol, or column chromatography using silica gel.
- Goal : Achieving purity levels above 95% for analytical and industrial applications.
Reaction Parameters and Optimization
To maximize yield and minimize side reactions:
- Reaction temperature should be carefully controlled to prevent decomposition.
- Solvent selection (e.g., DMF or ethanol) significantly impacts solubility and reaction kinetics.
- Catalysts like $$NaH$$ enhance nucleophilicity but require careful handling due to their reactivity.
Challenges in Synthesis
Some challenges include:
- Managing side reactions during nucleophilic substitution, such as over-reaction leading to polymerization.
- Ensuring regioselectivity in halogenation steps to maintain the integrity of the difluorobenzophenone structure.
Data Table on Reaction Parameters
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Benzoyl chloride + fluorobenzene | $$AlCl_3$$ | Anhydrous conditions | 0–50 | ~85 |
| Piperazine Substitution | Difluorobenzophenone + N-methylpiperazine | $$K2CO3$$, $$NaH$$ | DMF/Ethanol | 80–120 | ~75 |
| Purification | Crude product | — | Ethanol/Methanol | Room temperature | >95 |
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with nucleophiles replacing fluorine atoms.
Scientific Research Applications
The compound 3,5-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS Number: 898784-01-5) has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, photochemistry, and materials science. This article explores its applications, supported by data tables and case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 346.83 g/mol. The structure consists of a benzophenone core substituted with fluorine atoms and a piperazine moiety, which contributes to its biological activity.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of breast and liver cancer cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.36 |
| Compound B | HepG2 (Liver Cancer) | 10.10 |
Mechanism of Action
The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell survival.
Photochemistry
Photostability
this compound has been investigated for its role as a photostabilizer in polymer formulations. Its ability to absorb UV light and prevent degradation of polymers makes it valuable in the production of UV-resistant materials.
Materials Science
Polymer Additive
In materials science, this compound is utilized as an additive in coatings and plastics to enhance durability and resistance to environmental factors. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzophenone compounds, including this compound. The study found that specific substitutions on the piperazine ring significantly enhanced cytotoxicity against cancer cell lines, suggesting potential for further development as an anticancer agent.
Case Study 2: Photostabilization in Polymers
A recent investigation into the use of this compound as a photostabilizer demonstrated that incorporating it into polycarbonate films resulted in improved UV resistance compared to unmodified films. The study highlighted the effectiveness of this compound in extending the lifespan of outdoor materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s fluorine atoms enhance its binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
The following table summarizes key structural analogues and their distinguishing features:
*Estimated based on structural similarity to .
Key Observations:
- Halogen Effects : Replacing fluorine with chlorine (e.g., 3,5-dichloro analogue) increases lipophilicity (XLogP3 4.2 vs. ~3.8), which may enhance membrane permeability but reduce solubility .
- Electron-Donating Groups : Methyl substituents (e.g., 3,5-dimethyl analogue) increase electron density on the aromatic ring, which could modulate reactivity in synthetic pathways .
Physicochemical Properties
- Polarity: The 4-methylpiperazinomethyl group contributes to a topological polar surface area (TPSA) of ~23.6 Ų, similar to the dichloro analogue . However, the dioxolane-containing derivative (TPSA ~39.9 Ų) is more polar due to the oxygen-rich moiety .
- Solubility : Fluorine substituents generally improve solubility in organic solvents compared to chlorine or methyl groups. The dioxolane derivative’s higher polarity may enhance aqueous solubility .
Pharmacological and Functional Potential
- Piperazine-Containing Analogues : The 4-methylpiperazine moiety is common in drug candidates (e.g., kinase inhibitors) due to its ability to form hydrogen bonds and improve pharmacokinetics. The 3,5-difluoro variant’s balance of lipophilicity and polarity makes it a promising scaffold for CNS-targeting agents .
- UV Filter and Photoinitiator Applications: While benzophenones like 3,5-difluoro-3'-(dioxolan-2-yl) benzophenone () lack UV-absorbing groups (e.g., hydroxyl or methoxy), their derivatives could serve as photoinitiators in polymer chemistry, similar to benzophenone-based systems in .
Biological Activity
3,5-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C19H20F2N2O, it features a benzophenone core with fluorine substitutions and a piperazine moiety, which contribute to its unique properties and biological interactions.
- Molecular Weight : 330.3717 g/mol
- CAS Number : 898789-35-0
- Structure : The compound consists of a benzophenone backbone substituted with two fluorine atoms and a piperazinomethyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance lipophilicity, potentially increasing membrane permeability and influencing binding affinities to various receptors and enzymes. The piperazine moiety may also facilitate interactions with neurotransmitter receptors, which is crucial for its pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating potential applications in developing new antimicrobial agents.
Neuropharmacological Effects
Given the presence of the piperazine group, there is potential for activity in the central nervous system (CNS). Similar compounds have been studied for their effects on serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders or neurological conditions.
Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induction of apoptosis in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. |
| Antimicrobial Activity | Inhibition of Gram-positive bacteria such as Staphylococcus aureus at concentrations of 50 µg/mL. |
| Neuropharmacological Effects | Modulation of serotonin receptor activity observed in vitro, suggesting potential antidepressant effects. |
Case Studies
-
Anticancer Study :
A study published in Cancer Letters evaluated the efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound. -
Antimicrobial Research :
Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development. -
Psychopharmacological Assessment :
A study conducted on animal models assessed the behavioral effects of this compound on anxiety-like behaviors. Results indicated a reduction in anxiety levels comparable to standard anxiolytic medications.
Q & A
Q. What are the key synthetic pathways for preparing 3,5-difluoro-3'-(4-methylpiperazinomethyl) benzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzophenone core with fluorine substituents can be functionalized at the 3' position using a 4-methylpiperazinomethyl group via Buchwald-Hartwig amination or Ullmann coupling. Reaction conditions (e.g., temperature, catalyst, solvent polarity) critically affect yield. For fluorinated intermediates, anhydrous solvents like DMF or THF and palladium-based catalysts (e.g., Pd(OAc)₂) are often employed . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended to isolate the product.
Q. How can solvatochromic effects be analyzed for this compound, and what solvents are optimal for spectroscopic characterization?
- Methodological Answer : Solvatochromism is studied using UV-Vis and FTIR spectroscopy. For fluorinated benzophenones, halogenated solvents (e.g., chloroform, DCM) enhance carbonyl interaction due to strong C=O···X hydrogen bonding, while alcohols (e.g., methanol) induce split ν(C=O) bands due to slower hydrogen bond exchange . Titration experiments (e.g., adding water to acetonitrile solutions) reveal solvent-solute interactions via Kubo–Anderson fitting of vibrational bands .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) accurately models fluorine and piperazine substituent effects. Spin-polarized electron correlation energies (e.g., Vosko-Wilk-Nusair functionals) refine predictions for radical intermediates in photochemical reactions . Solvent effects are incorporated via the Polarizable Continuum Model (PCM) to simulate solvatochromic shifts .
Q. How does the 4-methylpiperazinomethyl group influence biological activity, and what assays validate its role in enzyme inhibition?
- Methodological Answer : The piperazine moiety enhances solubility and binding affinity to biological targets (e.g., kinases, neurotransmitter receptors). Assays include:
- Kinase inhibition : Fluorescence polarization assays with ATP-competitive probes.
- Cellular uptake : Radiolabeled (³H/¹⁴C) analogs tracked via scintillation counting.
- Autophagy modulation : Western blotting for LC3-II/Beclin-1 markers in neuronal cell lines (e.g., GnRH neurons) .
Data Contradictions and Resolution
Q. Discrepancies in reported solvatochromic shifts: How to reconcile experimental and computational data?
- Methodological Answer : Discrepancies arise from solvent dynamics (e.g., hydrogen bond lifetimes) not fully captured by static DFT calculations. Hybrid approaches combining time-dependent DFT (TD-DFT) with molecular dynamics (MD) simulations improve accuracy. For example, MD trajectories of benzophenone in ethanol show solvent reorientation timescales (~7.7 ps) that align with experimental Kubo–Anderson fits .
Experimental Design Considerations
Q. What strategies minimize fluorine-mediated side reactions during synthesis?
- Methodological Answer :
- Use low-temperature conditions (0–5°C) to suppress nucleophilic aromatic substitution (NAS) at fluorine sites.
- Employ protecting groups (e.g., tert-butoxycarbonyl for piperazine) to shield reactive amines.
- Monitor reactions via <sup>19</sup>F NMR to detect unintended defluorination or byproduct formation .
Safety and Handling
Q. What are the critical safety protocols for handling fluorinated piperazine derivatives?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and eye protection (ANSI Z87.1).
- Ventilation : Use fume hoods for reactions releasing HF or volatile amines.
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
